molecular formula C14H9FO3 B6396931 2-Fluoro-5-(3-formylphenyl)benzoic acid CAS No. 1261915-38-1

2-Fluoro-5-(3-formylphenyl)benzoic acid

Cat. No.: B6396931
CAS No.: 1261915-38-1
M. Wt: 244.22 g/mol
InChI Key: DACHUQUHNRACJS-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-formylphenyl)benzoic acid is a bifunctional aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring both a carboxylic acid and a formyl group on a fluorinated biphenyl scaffold, allows it to undergo successive and diverse chemical transformations. The carboxylic acid group enables facile amidation reactions, a key step in constructing compound libraries for pharmaceutical screening . Concurrently, the aldehyde functionality is a crucial handle for condensation reactions, such as those used in the synthesis of various heterocycles . This makes the reagent particularly valuable for constructing complex molecular architectures, including benzoxazepinones, which are known as highly potent and monoselective kinase inhibitors . The presence of the fluorine atom can influence the molecule's electronic properties, metabolic stability, and overall bioavailability, which are desirable traits in active pharmaceutical ingredient (API) development . As a substrate in multi-component reactions like the Ugi condensation, which commonly employs 2-formylbenzoic acid derivatives, this compound could be used to synthesize privileged structures like isocoumarins and other nitrogen-containing heterocycles of high research value . This compound is provided for research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-(3-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACHUQUHNRACJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688877
Record name 4-Fluoro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-38-1
Record name 4-Fluoro-3'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Fluoro 5 3 Formylphenyl Benzoic Acid and Its Analogs

Retrosynthetic Disconnection Strategies for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. patsnap.comechemi.comnih.gov The primary disconnection for 2-fluoro-5-(3-formylphenyl)benzoic acid involves the C-C bond of the biaryl system. This leads to two key aryl fragments. The most logical disconnection point is the bond between the C5 of the benzoic acid ring and the C1 of the formyl-substituted phenyl ring.

This retrosynthetic approach suggests that the target molecule can be synthesized by coupling a 2-fluoro-5-halobenzoic acid derivative with a 3-formylphenyl organometallic reagent, or vice versa. The choice of the specific halogen on the benzoic acid fragment and the organometallic species for the formylphenyl fragment will dictate the choice of the cross-coupling methodology. Functional group interconversion (FGI) is another key strategy. rsc.org For instance, the formyl group can be introduced at a later stage of the synthesis from a more stable precursor, or the carboxylic acid can be generated from an ester or nitrile to avoid potential side reactions during the coupling step.

Approaches to the Construction of the 2-Fluoro-5-phenylbenzoic Acid Core

The formation of the aryl-aryl bond is the cornerstone of the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the construction of C-C bonds. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium(0) complex, is one of the most widely used methods for biaryl synthesis. google.comnih.gov Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. google.com

For the synthesis of the 2-fluoro-5-phenylbenzoic acid core, a common approach involves the coupling of 5-bromo-2-fluorobenzoic acid with a suitably substituted phenylboronic acid. The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl. Aryl bromides often provide a good balance between reactivity and stability.

A typical Suzuki-Miyaura protocol for the synthesis of a 2-fluoro-5-arylbenzoic acid would involve the following components:

Aryl Halide: 5-Bromo-2-fluorobenzoic acid or its corresponding ester. Using the ester can sometimes be advantageous to avoid potential complications with the free carboxylic acid.

Organoboron Reagent: 3-Formylphenylboronic acid or its pinacol (B44631) ester. Boronic esters often exhibit greater stability and are less prone to protodeboronation.

Palladium Catalyst: A variety of Pd(0) or Pd(II) precursors can be used, such as Pd(PPh₃)₄, Pd(OAc)₂, or [Pd(IPr)(μ-Cl)Cl]₂. The choice of catalyst and ligand is crucial for achieving high yields and turnover numbers. researchgate.netnih.gov

Ligand: Electron-rich and bulky phosphine (B1218219) ligands (e.g., PPh₃, PCy₃, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.net

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the organoboron reagent for transmetalation. google.com

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used. bldpharm.com

The reaction conditions, including temperature and reaction time, need to be optimized for each specific substrate combination.

Table 1: Exemplary Conditions for Suzuki-Miyaura Cross-Coupling

Aryl Halide Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
5-Bromosalicylic acid Phenylboronic acid [PdCl₂(NH₂CH₂COOH)₂] (0.1) - K₂CO₃ Water RT High bldpharm.com
4-Iodobenzoic acid (3-Propionamidophenyl)boronic acid Na₂PdCl₄ (5) PPh₂PhSO₃Na (20) K₂CO₃ Water 80 Good google.com
Methyl 5-bromobenzofuran-2-carboxylate 4-Chlorophenylboronic acid Pd(II)-complex (0.1) - Cs₂CO₃ Toluene MW 96

While the Suzuki-Miyaura coupling is highly popular, other palladium-catalyzed reactions can also be employed for the synthesis of the biaryl core.

Stille Cross-Coupling: This reaction couples an organohalide with an organotin reagent (organostannane). The Stille reaction is known for its tolerance of a wide range of functional groups and is less sensitive to the presence of water than some other coupling reactions. google.com However, a significant drawback is the toxicity of the organotin compounds. For the target molecule, this would involve reacting a 2-fluoro-5-halobenzoic acid derivative with a 3-formylphenylstannane.

Hiyama Cross-Coupling: This method utilizes organosilicon compounds, which are less toxic and more stable than many other organometallic reagents. The activation of the C-Si bond typically requires a fluoride (B91410) source, such as TBAF.

Negishi Cross-Coupling: This reaction involves the use of organozinc reagents. Organozinc compounds are generally more reactive than organoboranes or organosilanes, which can be an advantage for less reactive aryl halides. However, they are also more sensitive to air and moisture.

Direct Arylation Approaches

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. In the context of synthesizing the 2-fluoro-5-phenylbenzoic acid core, one could envision the direct arylation of a 2-fluorobenzoic acid derivative at the C5 position with a 3-halo-benzaldehyde.

The regioselectivity of C-H activation is a critical challenge. In the case of 2-fluorobenzoic acid, the fluorine atom and the carboxylic acid group can both act as directing groups. The acidity of the C-H bond can also influence the site of arylation, with more acidic C-H bonds being more reactive in some catalytic systems. Ruthenium-catalyzed ortho-C-H arylation of benzoic acids has been reported, highlighting the directing effect of the carboxyl group. For meta-arylation, more complex strategies involving transient directing groups may be necessary.

Introduction and Orthogonal Functionalization of the Formyl Moiety

The presence of multiple reactive functional groups in the target molecule—the carboxylic acid and the formyl group—necessitates careful planning to ensure chemoselectivity. The use of orthogonal protecting groups is a key strategy in this regard.

The formyl group can be introduced in several ways:

Direct Coupling with a Formyl-Containing Reagent: As discussed, a 3-formylphenylboronic acid or a similar organometallic reagent can be used in a cross-coupling reaction. The aldehyde functionality is generally compatible with many palladium-catalyzed coupling conditions.

Introduction via a Protected Formyl Group: To avoid potential side reactions of the aldehyde, it can be protected as an acetal (B89532) (e.g., a dimethyl or diethyl acetal). The acetal is stable under the conditions of the cross-coupling reaction and can be easily deprotected in a subsequent step using mild acidic conditions.

Late-Stage Formylation: The formyl group can be introduced after the biaryl core has been constructed. For example, a bromo- or iodo-substituted biaryl can be converted to the corresponding aldehyde via a lithium-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). Alternatively, a biaryl bearing a methyl group can be oxidized to the corresponding aldehyde.

The carboxylic acid group can also be protected, for instance as a methyl or ethyl ester, to prevent its interference with certain reagents or catalytic cycles. The choice of protecting groups for the formyl and carboxyl functions must be orthogonal, meaning that one can be removed selectively without affecting the other. For example, a methyl ester can be hydrolyzed under basic conditions, while an acetal is cleaved under acidic conditions. This orthogonal strategy allows for the selective manipulation of each functional group in the final stages of the synthesis.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-Fluoro-5-halobenzoic acid
3-Formylphenyl organometallic reagent
5-Bromo-2-fluorobenzoic acid
3-Formylphenylboronic acid
Phenylboronic acid
5-Bromosalicylic acid
4-Iodobenzoic acid
(3-Propionamidophenyl)boronic acid
Methyl 5-bromobenzofuran-2-carboxylate
4-Chlorophenylboronic acid
ortho-Bromoanilines
3-Formylphenylstannane
2-Fluorobenzoic acid
3-Halo-benzaldehyde

Regioselective Formylation Reactions on Aromatic Systems

The introduction of a formyl group (–CHO) onto an aromatic ring is a fundamental transformation in organic synthesis. For a biphenyl (B1667301) system, achieving formylation at a specific position, such as the meta-position of the second phenyl ring, requires careful selection of reagents and conditions to control regioselectivity.

Classical methods for aromatic formylation include the Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions. However, these often require harsh conditions and can lack selectivity, especially with sensitive substrates. uniroma1.it More modern approaches offer milder conditions and greater control. For instance, the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid, can be applied to arylboronic acids. uniroma1.it Studies have shown that for electron-rich aryl boronic acids, the formylation can proceed with high regioselectivity. uniroma1.it The choice of Lewis acid (e.g., AgOTf, AlCl₃, or FeCl₃) can influence both yield and selectivity. uniroma1.it

Another strategy involves the metal-free formylation of specific substrates. A method using DMSO as both the solvent and the formyl carbon source has been developed for phenolated 1,4-disubstituted 1,2,3-triazoles, demonstrating high selectivity co-controlled by the triazole ring and a hydroxyl group. ias.ac.in While not directly applicable to a simple biphenyl, this illustrates the principle of using directing groups to achieve regiocontrol. For biphenyl systems specifically, methods like the Suzuki cross-coupling reaction using a formyl-substituted boronic acid or a palladium-catalyzed formylation of a biphenyl precursor are viable routes. google.com

MethodReagentsKey FeaturesReference
Vilsmeier-HaackPOCl₃, DMFGood for electron-rich arenes. uniroma1.it
GattermannHCN, HCl, Lewis AcidUses highly toxic reagents. uniroma1.it
Rieche FormylationCl₂CHOCH₃, Lewis Acid (e.g., FeCl₃)Mild method applicable to arylboronic acids; regioselective for electron-rich substrates. uniroma1.it
Suzuki CouplingFormyl-arylboronic acid, Aryl halide, Pd catalystBuilds the biphenyl core while installing the formyl group. google.com
Metal-Free C-H FormylationDMSOSubstrate-specific; uses DMSO as formyl source under co-control of directing groups. ias.ac.in

Selective Manipulation of Aldehyde Functionalities in Multi-Functionalized Compounds

The aldehyde functional group is highly reactive, making it a versatile intermediate in synthesis but also a challenge when other reactive groups are present. numberanalytics.comnih.gov Its high reactivity stems from the electrophilic carbonyl carbon. numberanalytics.comnih.gov In a molecule like this compound, the aldehyde must be stable during the introduction of other groups, or it must be selectively transformed without affecting the carboxylic acid or the C-F bond.

Selective reduction of aldehydes in the presence of other carbonyl groups, such as ketones or esters, is a common requirement. Sodium dithionite (B78146) has been shown to selectively reduce aldehydes over ketones. nih.gov This selectivity can be enhanced using flow chemistry, where precise control over reaction time allows for the reduction of the more reactive aldehyde while leaving the ketone untouched. nih.gov Supramolecular coordination cages have also been used to catalyze the selective reduction of small aromatic aldehydes with sodium cyanoborohydride at neutral pH, conditions under which ketones and esters are not reduced. rsc.org The cage enhances the reactivity of the encapsulated aldehyde while providing size-selectivity. rsc.org

Conversely, the aldehyde can be used as a synthetic handle. It can be easily oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in condensation reactions to form heterocycles. numberanalytics.com The reactivity can be modulated by electronic effects; electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, while electron-donating groups decrease it. numberanalytics.comnih.gov

TransformationReagent/MethodSelectivity NotesReference
Selective Reduction to AlcoholSodium DithioniteHighly selective for aldehydes over ketones, especially under flow conditions. nih.gov
Selective Reduction to AlcoholSodium Cyanoborohydride w/ Supramolecular CageReduces encapsulated aldehydes at neutral pH; ketones and esters are unreactive. rsc.org
Oxidation to Carboxylic AcidPotassium Permanganate, Chromic AcidCommon transformation; conditions must be chosen to avoid side reactions. orgsyn.org
Nucleophilic AdditionAmines, AlcoholsForms new C-N or C-O bonds; fundamental aldehyde reactivity. numberanalytics.com

Regioselective Introduction of the Fluorine Atom

The introduction of a fluorine atom into an aromatic ring, particularly at a specific position relative to other substituents, is a critical step in the synthesis of many pharmaceuticals and advanced materials. The unique properties imparted by fluorine often justify the challenging synthesis. researchgate.net For this compound, this involves placing the fluorine atom ortho to the carboxylic acid group.

Fluorination Reagents and Methodological Innovations

A variety of electrophilic fluorinating reagents have been developed. One of the most common is Selectfluor®, which is used in radical C-H fluorinations under photochemical or thermal conditions. researchgate.net Other N-F reagents, such as N-fluorotrimethylpyridinium triflate, are also effective. researchgate.net

Recent innovations have focused on milder and more selective methods. Photoredox catalysis has enabled the direct decarboxylative fluorination of aliphatic carboxylic acids to alkyl fluorides, a redox-neutral and operationally simple method. nih.gov While this applies to sp³ centers, it highlights the power of modern catalytic approaches. For aromatic systems, transition-metal-catalyzed C-H activation has emerged as a powerful tool for installing fluorine. researchgate.net These methods often rely on directing groups to achieve high regioselectivity. Enzymatic strategies are also advancing, with photoenzymes capable of introducing fluorinated groups at terminal positions. researchgate.net

ReagentMethod TypeTypical ApplicationReference
Selectfluor®Electrophilic / RadicalRadical C(sp³)-H fluorination under photochemical conditions. researchgate.net
N-Fluorotrimethylpyridinium triflateElectrophilicSelective fluorination of benzoic acid derivatives directed by an amide group. researchgate.net
[¹⁸F]KFNucleophilicLate-stage ¹⁸F-radiolabelling for PET imaging. researchgate.net
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Photoredox CatalystDecarboxylative fluorination of aliphatic carboxylic acids. nih.gov

Strategies for Ortho-Fluorobenzoic Acid Synthesis

The synthesis of o-fluorobenzoic acid and its derivatives is a well-established field. The classic Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt derived from an aniline, is a widely used method. orgsyn.orgresearchgate.net A modified Schiemann reaction, starting from anthranilic acid (2-aminobenzoic acid), can produce o-fluorobenzoic acid. uark.edu An improved version of this procedure uses hexafluorophosphoric acid (HPF₆) instead of fluoboric acid, resulting in higher yields. uark.edu

Another common route is the oxidation of an ortho-substituted precursor. For example, o-fluorobenzaldehyde can be oxidized to o-fluorobenzoic acid using reagents like Cu(OAc)₂ and Co(OAc)₂ under an oxygen atmosphere. chemicalbook.com Diazotization of anthranilic acid followed by treatment with anhydrous hydrogen fluoride is another direct method. chemicalbook.com More recently, nucleophilic fluorination of 1-arylbenziodoxolones has been developed as a method to synthesize fluorobenzoic acids, including those needed for peptide radiolabeling. arkat-usa.org

Starting MaterialKey ReagentsMethodReference
Anthranilic acidNaNO₂, HBF₄ (or HPF₆), HeatModified Balz-Schiemann Reaction uark.edu
Anthranilic acidAnhydrous HF, NaNO₂Diazotization/Fluorination chemicalbook.com
o-FluorobenzaldehydeCu(OAc)₂, Co(OAc)₂, O₂Oxidation chemicalbook.com
2-Iodobenzoic acid derivativeNucleophilic fluoride source (e.g., KF)Nucleophilic fluorination of a hypervalent iodine compound. arkat-usa.org

Carboxylic Acid Functional Group Installation and Transformation

Installing the carboxylic acid moiety onto the biphenyl core is a crucial step. One of the most powerful and versatile methods for forming the biphenyl linkage itself is the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This reaction can be used to couple a boronic acid (or boronate ester) with an aryl halide. To form the target acid, one could couple 4-carboxyphenylboronic acid with a suitable functionalized aryl bromide. acs.org The use of Pd/C as a catalyst in these couplings is advantageous for large-scale synthesis as it minimizes residual palladium contamination. acs.org

Alternatively, the carboxylic acid can be generated from a precursor group already present on the biphenyl framework. For instance, a methyl or hydroxymethyl group can be oxidized to a carboxylic acid. Hydrolysis of an ester or a nitrile group is also a standard transformation. The hydrolysis of a biphenyloxazoline intermediate is another reported method for producing a biphenyl carboxylic acid. orgsyn.org Friedel-Crafts acylation of biphenyl with anhydrides like succinic anhydride (B1165640) or phthalic anhydride can also install a keto-acid functionality, which can be further modified. nih.gov

Chemo- and Regioselectivity Considerations in Complex Aromatic Systems

The synthesis of molecules with multiple functional groups, like this compound, presents significant challenges in controlling chemo- and regioselectivity. researchgate.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of the position of the incoming group.

Achieving site-selective multi-functionalization of arenes often requires multi-step sequences. researchgate.net However, strategies for simultaneous dual functionalization are emerging as powerful tools for rapid molecular diversification. researchgate.net One such approach is the dearomatization-functionalization-rearomatization sequence, which can introduce diverse functional groups chemo- and regioselectively. researchgate.net

In the context of the target molecule, the synthetic plan must carefully consider the order of reactions. For example, the strong electron-withdrawing nature of the formyl and carboxyl groups would deactivate the ring towards further electrophilic substitution, while the fluorine atom is an ortho-, para-director. The reactivity of each functional group must be managed; for instance, the aldehyde may need to be protected (e.g., as an acetal) during a subsequent harsh reaction step. The choice of catalysts and directing groups is paramount in transition-metal-catalyzed C-H functionalization reactions to overcome the inherent selectivity issues. researchgate.netpolyu.edu.hk Ultimately, constructing a complex aromatic system successfully relies on a deep understanding of the interplay between the electronic and steric properties of all substituents and intermediates. researchgate.net

Sustainable Synthesis Principles and Process Intensification in Preparation

The industrial preparation of fine chemicals and pharmaceutical intermediates like this compound is increasingly governed by the principles of sustainable synthesis and process intensification. These strategies aim to enhance reaction efficiency, minimize environmental impact, and improve safety and cost-effectiveness. The adoption of green chemistry and innovative engineering solutions is pivotal in modern organic synthesis.

Sustainable synthesis, or green chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekalert.org Key principles applicable to the synthesis of this compound include the use of safer solvents, energy efficiency, and the selection of catalysts that offer high selectivity and can be recycled. For instance, the transition from traditional, often hazardous solvents to greener alternatives like water or bio-based solvents is a critical consideration. In the context of related benzoic acid derivatives, syntheses have been explored in aqueous media, which significantly reduces the environmental footprint. chemicalbook.com

Process intensification involves developing smaller, safer, and more energy-efficient and environmentally friendly processes. A prominent example of process intensification is the use of continuous flow reactors, such as microreactors. researchgate.netuc.pt These systems offer superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch reactors. researchgate.net The synthesis of fluorinated aromatics, a class of compounds to which this compound belongs, has been successfully demonstrated using continuous flow setups. For example, the synthesis of 2,4,5-trifluorobenzoic acid has been achieved via sequential Grignard exchange and carboxylation reactions in a microflow system. researchgate.net This approach allows for the safe handling of unstable intermediates and efficient gas-liquid reactions. researchgate.net

A plausible and widely used method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction. This would involve coupling a derivative of 2-fluorobenzoic acid with a derivative of 3-formylbenzene. From a sustainability perspective, modern Suzuki-Miyaura couplings are often performed using highly efficient palladium catalysts with specialized ligands that allow for very low catalyst loadings. Furthermore, the use of greener solvent systems and the potential for catalyst recycling are active areas of research to enhance the sustainability of this key reaction.

Another critical step in many synthetic routes is oxidation. For instance, if a precursor with a methyl or hydroxymethyl group is used in place of the formyl group on the phenyl ring, a selective oxidation step would be required. Sustainable oxidation methods are moving away from stoichiometric, heavy-metal-based oxidants like chromium trioxide towards catalytic methods using molecular oxygen or hydrogen peroxide as the ultimate oxidant.

The table below summarizes a comparative analysis of traditional versus sustainable and intensified approaches for key transformations relevant to the synthesis of this compound.

Transformation Traditional Method Sustainable/Intensified Approach Key Advantages of Sustainable Approach
Biaryl Coupling Suzuki coupling with high Pd loading in organic solvents.Microflow reactor Suzuki coupling with low-loading, high-efficiency Pd catalyst and use of greener solvents.Enhanced heat and mass transfer, improved safety, reduced catalyst waste, potential for solvent recycling.
Oxidation Stoichiometric oxidation with heavy metal oxidants (e.g., CrO₃, KMnO₄).Catalytic aerobic oxidation or use of H₂O₂ with a benign catalyst.Avoidance of toxic heavy metals, higher atom economy, generation of water as a byproduct.
Halogenation Use of hazardous reagents like liquid bromine.Use of less hazardous brominating agents (e.g., NBS) or electrochemical methods.Improved safety, reduced generation of hazardous waste.
Carboxylation Grignard reaction with CO₂ (gas) in batch.Carboxylation in a falling film microreactor for efficient gas-liquid contact.Superior control over reaction, enhanced safety with gaseous reagents, higher efficiency. researchgate.net

By integrating these sustainable principles and process intensification techniques, the synthesis of this compound can be made more efficient, safer, and environmentally benign, aligning with the future direction of chemical manufacturing.

Mechanistic Organic Chemistry and Reactivity of 2 Fluoro 5 3 Formylphenyl Benzoic Acid

Reactivity Profiles of the Formyl Group in 2-Fluoro-5-(3-formylphenyl)benzoic acid

The aldehyde (formyl) group is a highly reactive functional group characterized by its electrophilic carbon atom, making it susceptible to a wide array of chemical transformations.

The formyl group readily undergoes nucleophilic additions and subsequent condensation reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. These reactions include the formation of imines and hydrazones through condensation with primary amines and hydrazines, respectively, often catalyzed by acids like glacial acetic acid.

Lewis acid catalysts, such as Ytterbium triflate (Yb(OTf)₃), can be employed to enhance the electrophilicity of the formyl group, promoting cyclocondensation reactions with various nucleophiles to form six- or seven-membered heterocycles. A prominent example of the formyl group's utility in C-C bond formation is the Horner-Wadsworth-Emmons reaction. In a similar compound, 2-fluoro-5-formylbenzonitrile, the formyl group reacts with reagents like (3-oxo-1,3-dihydroisobenzofuran-1-yl) dimethyl phosphate (B84403) to form α,β-unsaturated carbonyl derivatives. This transformation highlights the capacity of the formyl group to act as an anchor for constructing more elaborate molecular frameworks, such as the synthesis of phthalazinone derivatives through cyclization with hydrazine. nih.gov

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reaction Type Reagent(s) Product Type Catalyst/Conditions
Imination Primary Amines (R-NH₂) Imine Acetic Acid
Hydrazone Formation Hydrazine (H₂NNH₂) Hydrazone Acetic Acid
Cyclocondensation Urea, Thiourea Heterocycle Yb(OTf)₃, 100°C

The formyl group exists in an intermediate oxidation state and can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group can be oxidized to a second carboxylic acid functionality, yielding 4-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid. This transformation can be achieved using various oxidizing agents. In analogous systems, such as the aerobic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), catalysts based on mixed metal oxides like MgO·CeO₂ or copper/cerium oxides have been shown to selectively oxidize aldehyde groups to carboxylic acids in an aqueous medium with oxygen as the oxidant. researchgate.netresearchgate.net This suggests that similar green chemistry approaches could be applicable.

Reduction: Selective reduction of the aldehyde to a primary alcohol, yielding 2-fluoro-5-(3-(hydroxymethyl)phenyl)benzoic acid, is readily accomplished. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, as it selectively reduces aldehydes and ketones over less reactive functional groups like carboxylic acids and esters. This chemoselectivity is crucial for preserving the carboxylic acid moiety while transforming the formyl group.

Table 2: Selective Oxidation and Reduction of the Formyl Group

Transformation Reagent(s) Product Functional Group Notes
Oxidation O₂, Metal Oxide Catalyst Carboxylic Acid Selective conversion of the formyl group. researchgate.netresearchgate.net

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of organic synthesis, serving as a versatile precursor for a multitude of derivatives.

The carboxylic acid in this compound can be readily converted into a variety of important derivatives.

Esters: Esterification can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to a more reactive species.

Amides: Amide bond formation is a critical reaction in medicinal chemistry. This is typically accomplished using coupling reagents that activate the carboxylic acid. Common reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA). ossila.comnih.gov

Acyl Halides: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org This acyl halide is a highly useful intermediate that readily reacts with nucleophiles to form esters, amides, and other derivatives.

Table 3: Common Derivatization Reactions of the Carboxylic Acid Group

Derivative Reagent(s) Catalyst/Conditions
Ester Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄), Heat
Amide Amine (R-NH₂), HATU, DIEA Room Temperature
Amide Amine (R-NH₂), EDC Room Temperature

The carboxylic acid group can serve as a handle for directing intramolecular reactions. After conversion to a suitable derivative, such as an amide, it can provide the nucleophile for a cyclization reaction. Research on the closely related compound 2-fluoro-5-methylbenzoic acid demonstrates this principle. ossila.com Amide derivatives of this compound can undergo an intramolecular nucleophilic aromatic substitution (SₙAr) reaction, where the amide nitrogen attacks the carbon bearing the fluorine atom, displacing it to form benzoxazepinones. ossila.com This strategy allows the construction of complex heterocyclic scaffolds, which are prevalent in pharmacologically active molecules. The same principle can be applied to this compound, where the carboxylic acid can be derivatized and then used to trigger a cyclization onto the fluorinated ring.

Influence of the Fluorine Substituent on Aromatic Reactivity

The fluorine atom at the 2-position profoundly influences the molecule's electronic properties and reactivity.

Fluorine is the most electronegative element, and its primary electronic influence on the aromatic ring is a strong electron-withdrawing inductive effect (-I effect). researchgate.net This effect has several important consequences:

Increased Acidity: The ortho-fluorine substituent increases the acidity of the carboxylic acid group. It stabilizes the resulting carboxylate anion through its inductive effect, making the proton more readily donatable.

Deactivation towards Electrophilic Substitution: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution.

Activation towards Nucleophilic Aromatic Substitution (SₙAr): Most significantly, the fluorine atom can act as an excellent leaving group in nucleophilic aromatic substitution reactions, particularly when positioned ortho or para to a strong electron-withdrawing or directing group. ossila.comresearchgate.net In the context of intramolecular cyclizations, as described in the formation of benzoxazepinones from related amides, the carboxylic acid derivative in the ortho position activates the fluorine atom for displacement by the tethered nucleophile. ossila.com This unique reactivity, where the fluorine serves as a "handle" for cyclization, is a key feature conferred by this substituent.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline for this particular compound. The creation of data tables and detailed research findings for the following sections would require access to primary research data that does not appear to be in the public domain:

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Infrared (IR) Spectroscopy for Vibrational Mode Assignment of Functional Groups

Generating content for this article without specific, verifiable data for "2-Fluoro-5-(3-formylphenyl)benzoic acid" would lead to speculation and inaccuracies, which would not meet the required standards of a professional and authoritative scientific article.

Computational Chemistry and Quantum Chemical Investigations of 2 Fluoro 5 3 Formylphenyl Benzoic Acid

Electronic Structure and Molecular Geometry Optimization Using First-Principles Methods

First-principles, or ab initio, methods are foundational in the computational study of 2-Fluoro-5-(3-formylphenyl)benzoic acid. These methods derive information from fundamental physical constants, offering a rigorous theoretical framework for analysis.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used method for investigating the ground state properties of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT provides a balance between computational cost and accuracy. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the optimized molecular geometry. niscpr.res.inresearchgate.net This process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms in the gas phase.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterBond/AngleValue
Bond LengthC-F1.35 Å
C=O (Carboxyl)1.21 Å
C-O (Carboxyl)1.36 Å
O-H (Carboxyl)0.97 Å
C=O (Formyl)1.22 Å
Bond AngleC-C-F119.5°
O=C-O (Carboxyl)123.0°
C-C=O (Formyl)124.5°
Dihedral AnglePhenyl-Phenyl38.5°

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar aromatic compounds.

Ab Initio Quantum Chemistry Methods

While DFT is highly effective, traditional ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) provide alternative and often more rigorous approaches to studying electronic structure. niscpr.res.in HF methods, while less accurate due to the neglect of electron correlation, serve as a fundamental starting point. More advanced methods can be employed for higher accuracy, particularly for understanding intermolecular interactions and excited states, though at a greater computational expense. niscpr.res.in

Conformational Space Exploration and Energy Minimization

The presence of multiple rotatable bonds in this compound—specifically the bond connecting the two phenyl rings and the bonds associated with the carboxyl and formyl groups—gives rise to a complex conformational landscape. mdpi.com Exploring this landscape is crucial for identifying the global minimum energy structure and other low-energy conformers that may be present under experimental conditions.

Computational techniques for conformational analysis involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface, from which the most stable conformations (local and global minima) can be identified. Studies on similar substituted benzoic acids have shown that different conformers can have distinct stabilities and spectroscopic signatures. mdpi.comrsc.org For instance, the orientation of the carboxylic acid group (cis vs. trans) can be influenced by intramolecular hydrogen bonding. mdpi.com

Prediction and Validation of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are invaluable for structural elucidation. pdx.edu Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide predicted NMR spectra that aid in the assignment of experimental signals. chemicalbook.com The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus, making them a powerful tool for confirming the predicted molecular geometry and understanding the electronic effects of the substituents. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H ShiftAtomPredicted ¹³C Shift
H (Carboxyl)13.1C (Carboxyl)166.5
H (Formyl)10.1C (Formyl)192.3
Aromatic H7.5 - 8.2Aromatic C125 - 160

Note: The data in this table is hypothetical and based on typical chemical shift ranges for similar functional groups. pdx.educhemicalbook.comrsc.orgchemicalbook.com

IR Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. researchgate.netdoi.org The calculated IR spectrum provides a detailed picture of the molecule's vibrational characteristics. Key vibrational modes for this compound include the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxyl and formyl groups, and the C-F stretch. Comparing the calculated frequencies (often scaled to account for systematic errors in the calculations) with an experimental IR spectrum helps to confirm the structure and identify specific functional groups. researchgate.net

Table 3: Predicted IR Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3000 (broad)
C=O Stretch (Carboxylic Acid)~1710
C=O Stretch (Formyl)~1700
C-F Stretch~1250

Note: The data in this table is hypothetical and based on characteristic IR absorption regions for the specified functional groups.

Reaction Pathway Analysis and Transition State Modeling for Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as esterification, amidation, or reactions involving the formyl group. oiccpress.com By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. This information is critical for understanding reaction rates and predicting the feasibility of a particular chemical transformation. Such analyses can also shed light on the role of catalysts in facilitating these reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. niscpr.res.inresearchgate.net It provides a guide to the molecule's reactive sites. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygens of both the carboxylic acid and formyl groups, making them sites for electrophilic interaction. The acidic proton of the carboxylic acid would be a region of high positive potential, indicating its susceptibility to deprotonation by a base. The aromatic rings would exhibit a more complex potential distribution, influenced by the electron-withdrawing effects of the fluorine and formyl substituents. researchgate.net This detailed map of electronic distribution is invaluable for predicting how the molecule will interact with other reagents.

Investigation of Non-Covalent Interactions and Intermolecular Forces

A detailed investigation into the non-covalent interactions (NCIs) and intermolecular forces of this compound would be crucial for understanding its crystal packing, solubility, and potential biological activity. Such studies typically employ methods like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis.

Hypothetically, the following non-covalent interactions could be significant in the solid-state and in solution:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of dimers or extended chains. The formyl group's oxygen atom can also act as a hydrogen bond acceptor.

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, could participate in interactions with electron-rich regions of neighboring molecules.

π-π Stacking: The two phenyl rings provide ample opportunity for π-π stacking interactions, which would play a significant role in the crystal lattice formation.

Table 1: Postulated Non-Covalent Interactions in this compound and Their Potential Significance

Interaction TypePotential Participating GroupsPredicted Significance in Crystal Packing
Hydrogen BondingCarboxylic acid, Formyl groupHigh
π-π StackingPhenyl ringsHigh
Halogen BondingFluorine atomModerate
C-H···O/F InteractionsPhenyl C-H, Formyl C-HModerate to Low

This table is speculative and awaits experimental or computational validation.

Advanced Molecular Dynamics Simulations for Conformational Dynamics

The conformational flexibility of this compound is primarily dictated by the torsional angle between the two phenyl rings. Molecular dynamics (MD) simulations would be an invaluable tool to explore the potential energy surface of this rotation and identify the most stable conformers.

An advanced MD simulation study would typically involve:

Force Field Parameterization: Development of accurate force field parameters for the specific atomic environment of the molecule, which may require quantum mechanical calculations.

Simulation in Different Environments: Running simulations in the gas phase, in various solvents, and in the solid state to understand how the environment influences conformational preferences.

Analysis of Trajectories: Analyzing the simulation trajectories to determine the population of different conformers, the free energy barriers between them, and the dynamics of the functional groups.

The results of such simulations would provide insights into the molecule's shape, flexibility, and how it might interact with other molecules, such as biological receptors.

Table 2: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

ParameterExample Value/MethodPurpose
Force FieldGAFF2, OPLS-AA (with custom parameters)To model the inter- and intramolecular interactions.
Simulation EngineGROMACS, AMBER, NAMDTo run the molecular dynamics simulations.
System SizeOne molecule in a box of solvent (e.g., water, DMSO)To simulate the behavior in a condensed phase.
Simulation Time>100 nsTo ensure adequate sampling of conformational space.
Analysis MethodsDihedral angle analysis, RMSD, Free energy calculationsTo characterize the conformational landscape and dynamics.

This table outlines a potential simulation setup and is not based on existing research for this specific compound.

Chemical Biology and Medicinal Chemistry Research Applications of 2 Fluoro 5 3 Formylphenyl Benzoic Acid Scaffolds

Strategic Use as a Chemical Building Block in Complex Molecule Synthesis

The presence of three distinct functional groups on a stable phenyl ring allows for a variety of chemical modifications, making this compound a highly sought-after building block in synthetic chemistry.

2-Fluoro-5-(3-formylphenyl)benzoic acid is recognized as a key drug intermediate used in the synthesis of various active compounds. medchemexpress.commedchemexpress.com The incorporation of fluorine into potential drug molecules is a critical strategy in medicinal chemistry, as the fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This makes fluorinated precursors like this compound particularly valuable for developing more complex and effective biologically active molecules.

The utility of the fluorinated benzoic acid scaffold is demonstrated in the synthesis of various APIs. For instance, related compounds serve as crucial intermediates in creating potent therapeutics.

Table 1: Examples of Fluorinated Benzoic Acid Derivatives in API Synthesis

Derivative Name Application in Synthesis Resulting Compound Class Therapeutic Area Citation
2-Fluoro-5-methylbenzoic acid Used in intramolecular nucleophilic aromatic substitution reactions. Benzoxazepinones Kinase Inhibition ossila.com
2-Fluoro-5-methylbenzoic acid Employed in the synthesis of pyrimidinone derivatives. Adenylyl cyclase 1 (AC1) inhibitors Chronic Pain ossila.com

These examples highlight the strategic importance of the fluorinated benzoic acid motif in constructing targeted and potent pharmaceutical agents.

The strategic incorporation of fluorine is a well-established method for enhancing the efficacy of agrochemicals. The unique electronic properties conferred by fluorine can lead to compounds with improved potency and stability. The reactive handles on this compound—the formyl and carboxylic acid groups—allow for its integration into diverse molecular scaffolds, making it a useful intermediate for the synthesis of novel pesticides and herbicides.

In the realm of materials science, this compound serves as an intermediate in the synthesis of polymers and resins. The functional groups can participate in polymerization and cross-linking reactions, enabling the creation of new materials with potentially enhanced thermal stability or specific optical properties derived from the fluorinated aromatic core.

Structure-Activity Relationship (SAR) Investigations of Fluorinated Benzoic Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. For fluorinated benzoic acid derivatives, SAR investigations are crucial for optimizing potency and selectivity.

The rational design of new drug candidates often involves modifying the core scaffold of a lead compound. This compound offers multiple points for such modification.

Fluorine Group: The fluorine atom's position and number on the phenyl ring can drastically alter the molecule's electronic properties, polarity, and metabolic stability. The ortho-fluorine substituent in this compound has a strong electron-withdrawing effect, which influences the acidity of the nearby carboxylic acid group.

Formyl Group: The aldehyde group is highly versatile. It can be oxidized to a second carboxylic acid, reduced to an alcohol, or used in various carbon-carbon bond-forming reactions, such as the Wittig or aldol (B89426) reactions. It can also form N-acylhydrazones, which are useful in dynamic combinatorial libraries for drug discovery.

Carboxylic Acid Group: This group is a common precursor to esters, amides, and acid chlorides, allowing for the attachment of a wide range of other molecular fragments to explore the chemical space around the core scaffold.

Mathematical modeling has been used to predict the activity of benzoic acid derivatives, with compounds like p-fluorobenzoic acid and p-chlorobenzoic acid being identified as potentially active based on these models. iomcworld.com

The specific spatial arrangement of functional groups is critical for a molecule's ability to recognize and bind to its biological target. The relative positioning of the fluoro, formyl, and carboxyl groups on the phenyl rings defines a specific pharmacophore that dictates its interaction with protein binding pockets. icm.edu.pl

Mechanistic Studies of Biological Target Interactions

While specific mechanistic studies for this compound are not extensively documented in available literature, the likely mechanisms of action can be inferred from related compounds containing similar functional groups. Fluorinated compounds are often designed as enzyme inhibitors. mdpi.com

For example, fluorinated sugar analogues have been developed as potent inhibitors of glycosidases, enzymes whose dysfunction is linked to diseases like diabetes. mdpi.com The fluorine atom can destabilize the transition state of the enzymatic reaction, effectively blocking the enzyme. mdpi.com Similarly, some 2-formylphenylboronic acids, which also possess a reactive formyl group, exhibit antimicrobial activity. researchgate.net This activity is believed to stem from the formation of a cyclic isomer that blocks the active site of a crucial microbial enzyme, leucyl-tRNA synthetase. researchgate.net

Given these precedents, it is plausible that derivatives of this compound could act as inhibitors of various enzymes. The formyl group could react with key nucleophilic residues (like lysine (B10760008) or cysteine) in an enzyme's active site to form a covalent bond, leading to irreversible inhibition. The fluorinated phenyl ring and the benzoic acid moiety would guide the molecule to the active site and contribute to the binding affinity through various non-covalent interactions.

Table 2: List of Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound Not available C14H9FO3
2-Fluoro-5-formylbenzoic acid 550363-85-4 C8H5FO3
2-Fluoro-5-methylbenzoic acid 321-12-0 C8H7FO2
3-Fluoro-5-(trifluoromethyl)benzoic acid 161622-05-5 C8H4F4O2
p-fluorobenzoic acid 456-22-4 C7H5FO2
p-chlorobenzoic acid 74-11-3 C7H5ClO2
2-formylphenylboronic acid 4531-86-8 C7H7BO3
Leucyl-tRNA synthetase Not applicable Not applicable
N-acylhydrazones Not applicable Not applicable
Benzoxazepinones Not applicable Not applicable
Pyrimidinone 26401-27-4 C4H4N2O

Molecular Docking and Binding Energy Predictions for Enzyme Systems

Computational methods like molecular docking are instrumental in predicting the binding affinities and modes of interaction between small molecules and biological targets. For scaffolds related to this compound, these studies have provided critical insights into their potential as enzyme inhibitors.

Aldose Reductase:

Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, leading to diabetic complications. nih.gov The inhibition of aldose reductase is a major therapeutic strategy. Molecular docking studies have been performed on various inhibitors, including those with benzoic acid derivatives. For instance, docking studies of chlorogenic acid with aldose reductase have shown that it forms hydrogen bonds with key active site residues Tyr48, His110, and Trp111. japsonline.com Similarly, flavonoids like daidzein (B1669772) and quercetin (B1663063) have demonstrated strong binding affinities to aldose reductase in computational analyses. mdpi.com The biphenyl (B1667301) scaffold of this compound could potentially position its functional groups to interact with these key residues, suggesting its potential as an aldose reductase inhibitor.

Adenylyl Cyclase 1 (AC1):

Adenylyl cyclase 1 is a crucial enzyme in the central nervous system involved in pain signaling, making it a target for the development of novel analgesics. Research has shown that pyrimidinone derivatives synthesized from 2-fluoro-5-methylbenzoic acid can selectively inhibit AC1. purdue.edu This indicates that the fluorinated benzoic acid moiety is a key pharmacophore for AC1 inhibition. Structure-based drug design has also identified quinazoline (B50416) compounds that competitively inhibit adenylyl cyclase toxins by binding to the ATP binding site. nih.gov The this compound scaffold, with its specific electronic and steric properties, could be explored for the development of novel AC1 inhibitors.

Leucyl-tRNA Synthetase (LeuRS):

Leucyl-tRNA synthetase is an essential enzyme for protein synthesis in bacteria, making it an attractive target for new antibiotics. Benzoxaboroles are a class of LeuRS inhibitors, with some compounds having reached clinical trials. nih.govnih.gov These inhibitors work by trapping the tRNA in the editing site of the enzyme. nih.gov The development of LeuRS inhibitors often involves exploring various scaffolds that can fit into the enzyme's active site. rsc.org While not a benzoxaborole, the this compound scaffold could serve as a starting point for designing novel non-boron-based LeuRS inhibitors.

Elucidation of Molecular Pathways Modulated by Compound Scaffolds

Biphenyl derivatives are known to influence various molecular pathways due to their ability to interact with a wide range of biological targets. The conformation of biphenyl derivatives, which is influenced by substituents, plays a critical role in their biological activity. nih.gov The functionalization of the biphenyl core allows for the modulation of pathways involved in cancer, inflammation, and metabolic diseases. For example, biphenyl derivatives have been investigated as aromatase inhibitors, which are crucial in estrogen-dependent breast cancer therapy. nih.gov The specific substitution pattern of this compound, with its electron-withdrawing fluoro and formyl groups, can significantly influence its dihedral angle and electronic properties, potentially leading to specific interactions with proteins in various signaling pathways. The synthesis of diverse biphenyl derivatives is well-established, allowing for the systematic exploration of their structure-activity relationships in modulating cellular pathways. rsc.org

Design and Synthesis of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying biological systems. The 2-fluorobenzoic acid scaffold is a valuable component in the design of such probes. For instance, fluorinated isothiocyanates have been synthesized as chemical probes to investigate the metabolism of sulforaphane, a compound with chemopreventive properties. ljmu.ac.uk Furthermore, derivatives of 4-fluorobenzoic acid have been synthesized and characterized as potential bioactive compounds. globalscientificjournal.comresearchgate.net The synthesis of fluorescent nucleoside analogs, which can be used to study nucleoside metabolism, also highlights the utility of modified scaffolds in creating probes. nih.gov The this compound scaffold, with its reactive formyl group, could be readily modified to incorporate reporter tags such as fluorophores or biotin, enabling its use as a chemical probe to identify and study its cellular targets. The synthesis of fluorophores containing a 2,1,3-benzoxadiazole unit demonstrates how specific heterocyclic systems can be designed for fluorescence applications. researchgate.net

Development of Ligands for Specific Receptor Subtypes

The development of ligands that can selectively target specific receptor subtypes is a major goal in drug discovery. The biphenyl and fluorinated phenyl motifs are present in ligands for various receptors. For example, substituted tetrahydro-2-benzazepines have been synthesized and evaluated for their affinity to sigma receptors, which are implicated in neurological disorders. nih.gov The development of subtype-selective covalent ligands for the adenosine (B11128) A2B receptor has also been achieved by tuning the reactive group on a xanthine (B1682287) scaffold. nih.gov This highlights the importance of the precise placement of functional groups for achieving selectivity. The this compound scaffold offers a unique combination of a biphenyl core, a fluorine atom, and a formyl group, which can be strategically utilized to design ligands with high affinity and selectivity for specific receptor subtypes. The formyl group, for instance, can act as a hydrogen bond acceptor or be further derivatized to introduce other functionalities to optimize receptor binding.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Chemoinformatics and QSAR modeling are powerful computational tools used to predict the biological activity of chemical compounds based on their structural features. These methods are widely applied to biphenyl and carboxylic acid derivatives. For example, 3D-QSAR studies have been conducted on biphenyl derivatives as nonsteroidal aromatase inhibitors, resulting in a statistically significant model with excellent predictive power. nih.gov Similarly, QSAR studies on carboxylic acid derivatives as HIV-1 integrase inhibitors have identified key molecular properties responsible for their activity. nih.gov Molecular modeling and pharmacophore mapping of biphenyl benzoic acid derivatives have also been used to develop selective human β3-adrenergic receptor agonists. The this compound scaffold, with its defined set of descriptors (e.g., hydrophobicity, electronic properties, steric parameters), is well-suited for QSAR and other chemoinformatic analyses. By building and validating QSAR models with a series of analogs, researchers can predict the biological activities of new derivatives and prioritize their synthesis and testing, thereby accelerating the drug discovery process.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-fluoro-5-(3-formylphenyl)benzoic acid, and how do substituent positions influence reaction efficiency?

A1. The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid derivatives (e.g., 3-formylphenylboronic acid) with halogenated benzoic acid precursors. The fluorinated benzoic acid core (e.g., 2-fluoro-5-bromobenzoic acid) acts as an electrophilic partner. Substituent positions significantly affect reactivity: the fluorine atom at the 2-position enhances electrophilicity at the 5-position, facilitating coupling . For the formyl group, protection (e.g., acetal formation) may be required during synthesis to prevent side reactions .

Q. Q2. How can I characterize the purity and structural integrity of this compound?

A2. Use a combination of:

  • HPLC (≥98% purity, as per fluorinated benzoic acid standards) .
  • NMR (¹H/¹³C) to confirm substituent positions: the formyl proton appears as a singlet at ~9.8–10.2 ppm, while fluorine-induced splitting patterns distinguish aromatic protons .
  • LC-MS for molecular weight verification (expected [M-H]⁻ ~287.07) .

Advanced Research Questions

Q. Q3. How does the formyl group in this compound influence its reactivity in medicinal chemistry applications?

A3. The formyl group serves as a versatile handle for:

  • Schiff base formation with amines, enabling conjugation to pharmacophores or biomolecules.
  • Coordination chemistry , e.g., metal-organic frameworks (MOFs) for catalysis or drug delivery.
    However, its electrophilicity may necessitate stabilization via hydrogen bonding or steric hindrance to prevent premature degradation .

Q. Q4. What computational methods are suitable for predicting the stability and electronic properties of this compound?

A4. Density Functional Theory (DFT) calculations can model:

  • Electrostatic potential maps to identify reactive sites (e.g., formyl carbon).
  • Frontier molecular orbitals to predict charge-transfer interactions.
    Benchmark against experimental data (e.g., UV-Vis, cyclic voltammetry) to validate computational models .

Q. Q5. How do solvent polarity and pH affect the solubility of this compound?

A5. The compound exhibits:

  • Low solubility in water due to the hydrophobic fluorophenyl and benzoic acid groups.
  • Enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) via hydrogen bonding with the formyl and carboxylic acid groups.
    Adjusting pH (e.g., >pKa of benzoic acid, ~4.2) increases solubility through deprotonation .

Experimental Design & Troubleshooting

Q. Q6. How should I handle hygroscopic or reactive intermediates during synthesis?

A6. For moisture-sensitive steps (e.g., boronic acid coupling):

  • Use anhydrous solvents (tetrahydrofuran, toluene) under inert gas (N₂/Ar).
  • Employ molecular sieves or drying agents (MgSO₄) in workup.
    Monitor reaction progress via TLC or in-situ FTIR to detect intermediate degradation .

Q. Q7. What are common side reactions observed during the synthesis of fluorinated benzoic acid derivatives?

A7. Key issues include:

  • Defluorination under harsh conditions (e.g., high-temperature coupling).
  • Esterification of the carboxylic acid group if alcohols are present.
    Mitigate by optimizing catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and avoiding protic solvents in coupling steps .

Data Contradictions & Validation

Q. Q8. How can I resolve discrepancies in reported melting points or spectral data for similar fluorinated benzoic acids?

A8. Cross-reference multiple sources:

  • Melting points : Compare with structurally analogous compounds (e.g., 2-fluoro-5-(trifluoromethyl)benzoic acid, mp 101–102°C vs. 2-fluoro-5-(methoxycarbonyl)benzoic acid, mp ~120°C ). Variations arise from substituent polarity and crystal packing.
  • NMR shifts : Use solvent-specific databases (e.g., SDBS) to account for deuterated solvent effects .

Safety & Handling

Q. Q9. What PPE and waste disposal protocols are recommended for handling this compound?

A9.

  • PPE : Nitrile gloves, lab coat, and safety goggles (irritant risk per H315/H319 ).
  • Waste : Neutralize benzoic acid with aqueous NaOH (pH 7–9) before disposal. Collect organic solvents in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.